molecular formula C13H11BrFNO4 B13087457 Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate

Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate

Cat. No.: B13087457
M. Wt: 344.13 g/mol
InChI Key: AKIMPOOAFHEPLC-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of bromine, fluorine, hydroxyl, and methoxy groups into the quinoline structure enhances its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation and esterification reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the yield and minimizing by-products. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce ketones or alkanes .

Scientific Research Applications

Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The presence of halogen atoms and hydroxyl groups enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways involved in DNA replication, protein synthesis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated quinoline derivatives such as ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate and ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.

Uniqueness

Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is unique due to the specific combination of bromine, fluorine, hydroxyl, and methoxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H11BrFNO4

Molecular Weight

344.13 g/mol

IUPAC Name

ethyl 7-bromo-6-fluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H11BrFNO4/c1-3-20-13(18)7-5-16-10-6(11(7)17)4-8(15)9(14)12(10)19-2/h4-5H,3H2,1-2H3,(H,16,17)

InChI Key

AKIMPOOAFHEPLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)Br)OC

Origin of Product

United States

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